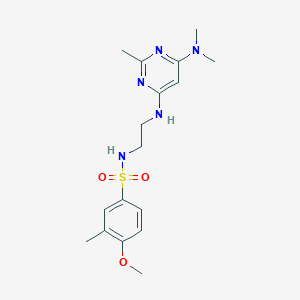
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide” is a complex organic compound. Unfortunately, there is limited information available specifically about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene involves a combination of redox polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization . Another example is the synthesis of 2-dimethylaminoethyl chloride hydrochloride, which involves a chlorination reaction between dimethylethanolamine and thionyl chloride .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex. For instance, dimethylaminopropylamine is produced commercially via a Michael reaction between dimethylamine and acrylonitrile, followed by a hydrogenation step .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, poly (N,N-dimethylaminoethyl methacrylate) (PDMAEMA) is a thermosensitive polymer that has a lower critical solution temperature (LCST), when the solid polymer is separated from the solution, because of hydrogen bond decomposition .Scientific Research Applications
Synthesis and Structural Characterization
Research has explored the synthesis and structural characterization of compounds related to N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-4-methoxy-3-methylbenzenesulfonamide. For instance, studies have reported on the unexpected synthesis of novel compounds through specific reactions, such as the aminohalogenation reaction, yielding compounds with potential anticancer properties. These compounds have been characterized using various analytical techniques, including crystal X-ray diffraction, showcasing their molecular structure and potential for further pharmaceutical development (Zhang, Shi-jie, Hu, Wei-Xiao, 2010).
Potential Anticancer Properties
Several studies have investigated the anticancer properties of sulfonamide derivatives, highlighting their synthesis and evaluation in vitro. These compounds have been screened for their anticancer activity, with some showing promising results against specific cancer cell lines. For example, research into novel benzensulfonamides bearing the 1,3,4-oxadiazole moiety has demonstrated in vitro anti-HIV and antifungal activities, suggesting potential broader applications in cancer therapy (M. Zareef, R. Iqbal, N. Al-Masoudi, J. Zaidi, M. Arfan, S. Shahzad, 2007).
Development of Novel Pharmaceutical Compounds
Research into this compound and related compounds has also focused on their potential as building blocks for the development of novel pharmaceutical compounds. This includes the synthesis of compounds with varied medicinal properties, such as antitumor activity, through modifications of the sulfonamide moiety. For example, studies have synthesized and characterized bifunctional oligo-α-aminopyridines and their copper(II) complexes, providing insights into the molecular basis of their pharmacological activities and potential applications in medicinal chemistry (H. Hasan, U. Tan, Yu-Sheng Lin, Chung-Chou Lee, Gene-Hsiang Lee, Tzu-Wei Lin, S. Peng, 2003).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
It is known that similar compounds can interact with their targets through various mechanisms, such as electrostatic interactions . For instance, the compound could interact with its targets and induce changes in their function, leading to downstream effects.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways . These could include pathways involved in cellular signaling, metabolism, and other cellular processes.
Pharmacokinetics
Similar compounds have been found to have specific pharmacokinetic properties . For instance, they may be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through various routes.
Result of Action
Similar compounds have been found to have various biological activities . These could include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action Environment
It is known that environmental factors such as ph and temperature can influence the action of similar compounds . For instance, these factors could affect the compound’s solubility, stability, and interaction with its targets.
Safety and Hazards
Safety data sheets provide information about the potential hazards of similar compounds. For instance, (Dimethylamino)ethyl methacrylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is combustible, harmful if swallowed or inhaled, and can cause skin and eye irritation .
Future Directions
Properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3S/c1-12-10-14(6-7-15(12)25-5)26(23,24)19-9-8-18-16-11-17(22(3)4)21-13(2)20-16/h6-7,10-11,19H,8-9H2,1-5H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVGYOMJFRNQLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[4-ethyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2371795.png)

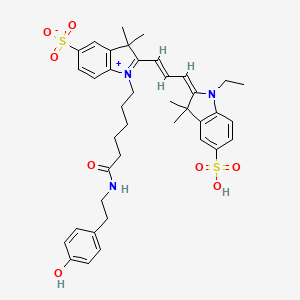
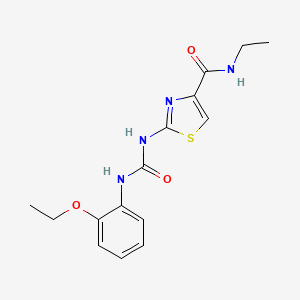

![N-(4-bromophenyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2371803.png)
![3-(1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2371804.png)
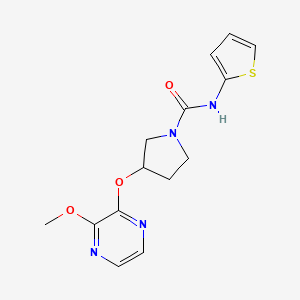
![5-(4-methylphenyl)-N-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2371806.png)
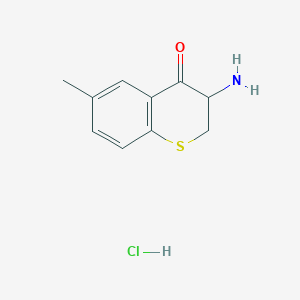
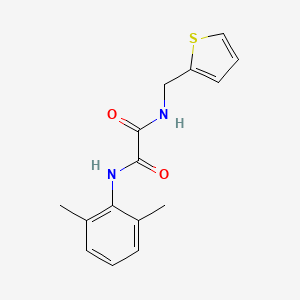
![Ethyl 1-(oxo{[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]amino}acetyl)piperidine-4-carboxylate](/img/structure/B2371815.png)
![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)
![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2371818.png)
